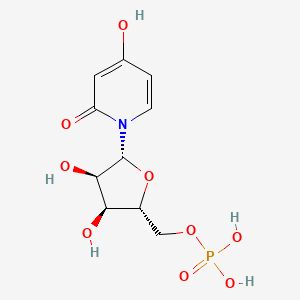
4-Hydroxy-1-(5-O-Phosphono-Beta-D-Ribofuranosyl)pyridin-2(1h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deazauridine 5’-monophosphate is a structural analog of uridine, a naturally occurring nucleoside. This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-deazauridine 5’-monophosphate typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 with a carbon atom, resulting in the formation of the 3-deaza analog . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3-deazauridine 5’-monophosphate can be achieved through biocatalytic processes. For instance, recombinant Saccharomyces cerevisiae strains have been used to produce uridine 5’-monophosphate from orotic acid . This method involves the overexpression of genes encoding orotate phosphoribosytransferase and orotidine monophosphate decarboxylase, which are crucial for the production of the desired compound.
化学反応の分析
Types of Reactions: 3-Deazauridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by specific oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of 3-deazauridine 5’-monophosphate, while substitution reactions may result in the formation of various substituted analogs .
科学的研究の応用
3-Deazauridine 5’-monophosphate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-deazauridine 5’-monophosphate involves its conversion to 3-deazauridine triphosphate within cells. This triphosphate form competitively inhibits cytidine triphosphate synthetase, leading to a reduction in cytidine-5’-triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells .
類似化合物との比較
Cytosine Arabinoside: Another nucleoside analog used in cancer treatment.
5-Aza-2’-deoxycytidine: Known for its ability to inhibit DNA methylation and used in the treatment of myelodysplastic syndrome.
5-Azacytidine: Used in the treatment of certain types of cancer and has similar biochemical properties.
Uniqueness: Its ability to modulate biochemical responses and enhance the efficacy of other antitumor agents further distinguishes it from similar compounds .
特性
分子式 |
C10H14NO9P |
|---|---|
分子量 |
323.19 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14NO9P/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(20-10)4-19-21(16,17)18/h1-3,6,8-10,12,14-15H,4H2,(H2,16,17,18)/t6-,8-,9-,10-/m1/s1 |
InChIキー |
BMAAJONJGSMHCR-PEBGCTIMSA-N |
異性体SMILES |
C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


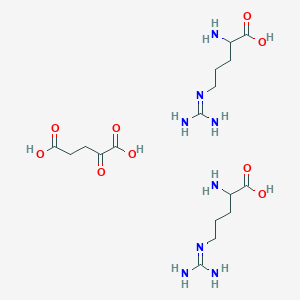
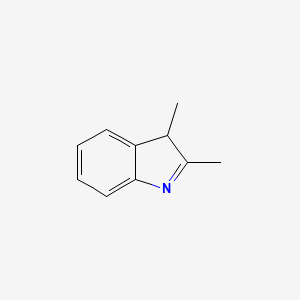

![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
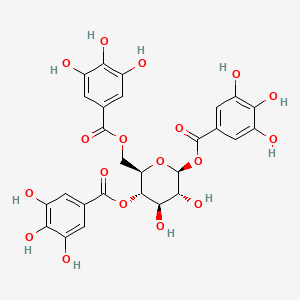
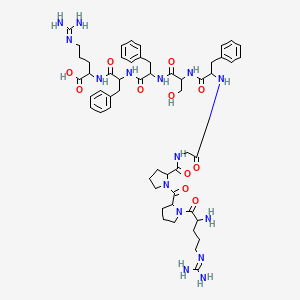
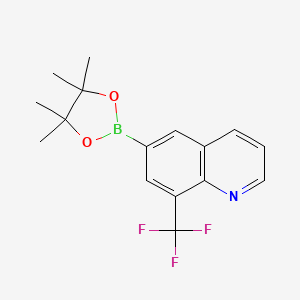

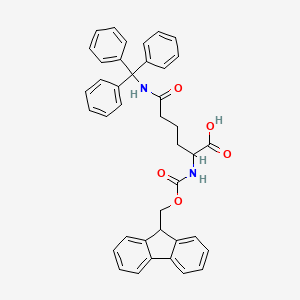
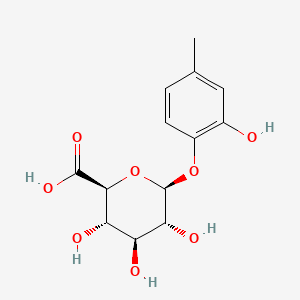
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)


![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)
